2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole
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Overview
Description
The compound “2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The p-tolyl group is a functional group related to toluene, with a methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the allylthio, benzyl, and p-tolyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as a part of the compound, would contribute to its planarity and aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the p-tolyl group is often involved in reactions such as Williamson etherification or C-C coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an imidazole ring could contribute to its polarity and potentially its ability to participate in hydrogen bonding .Scientific Research Applications
Corrosion Inhibition
Ech-chihbi et al. (2020) explored the corrosion inhibition performance of benzimidazole derivatives, including 2-(allylthio)-1H-benzo[d]imidazole, for mild steel in HCl solution. Their study employed various analytical techniques, revealing that these compounds effectively retard corrosion via a mixed inhibition mechanism and that their adsorption on the metal surface follows the Langmuir isotherm. This indicates a potential application of 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole in protecting metals from corrosion in acidic environments (Ech-chihbi et al., 2020).
Ferroelectric Materials
Horiuchi et al. (2012) demonstrated that chains of benzimidazole molecules, due to their chemical stability and ability to bind molecules into a dipolar chain through proton donor and acceptor moieties, can exhibit bistable electric polarity and electrically switchable properties even in the crystalline state. This suggests that this compound could be explored for its potential applications in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antimicrobial Activity
A study by Sharma et al. (2017) on 2-(chromon-3-yl)imidazole derivatives revealed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This implies that the structural framework of this compound could be utilized in designing new antimicrobial agents with potential applications in treating infectious diseases (Sharma et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to inhibition of cell proliferation in various cancerous cell lines .
Biochemical Pathways
The p-tolyl group, a component of the compound, is a derivative of toluene, which is removed from a hydrogen atom from the ring carbon atom at the 4-position .
Result of Action
Similar compounds have shown inhibitory effects on the proliferation of various cancerous cell lines .
Future Directions
Properties
IUPAC Name |
1-benzyl-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-13-23-20-21-14-19(18-11-9-16(2)10-12-18)22(20)15-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJJZRSYTIQHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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